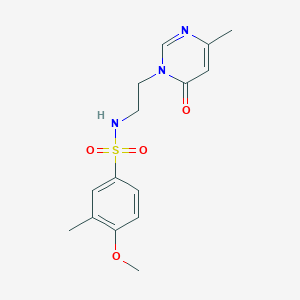

4-methoxy-3-methyl-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Methoxy-3-methyl-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide is a complex organic molecule that plays a significant role in various scientific research fields, particularly in medicinal chemistry. This compound's intricate structure features aromatic rings, sulfonamide groups, and pyrimidinyl functionalities, contributing to its versatile chemical behavior and biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Synthesis of Intermediate Compounds:

Step 2: Methylation - Addition of a methyl group via electrophilic aromatic substitution, typically using methyl iodide in the presence of a base.

Step 3: Sulfonamide Formation - Reaction of the intermediate with sulfonyl chloride in the presence of a base to form the benzenesulfonamide core.

Construction of the Pyrimidinyl Moiety:

This step involves the synthesis of the pyrimidin-1(6H)-one structure, achieved through a condensation reaction between a urea derivative and an alkyl ketone.

Final Coupling Reaction:

The final stage involves coupling the pyrimidinyl moiety with the benzenesulfonamide intermediate via a nucleophilic substitution reaction under mild conditions to yield the target compound.

Industrial Production Methods:

Industrial production of 4-methoxy-3-methyl-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide often employs optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and advanced catalytic processes are utilized to ensure efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation:

The compound can undergo oxidative reactions, especially at the methoxy and methyl groups, leading to the formation of hydroxylated derivatives.

Reduction:

The sulfonamide group is susceptible to reduction, resulting in the formation of corresponding amines.

Substitution:

Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromic acid.

Reducing Agents: Sodium borohydride, lithium aluminium hydride.

Substitution Reagents: Halogens, sulfonyl chlorides, and various nucleophiles.

Major Products Formed:

Hydroxylated derivatives.

Amine derivatives.

Substituted aromatic compounds with diverse functional groups.

Applications De Recherche Scientifique

Enzyme Inhibition

Research indicates that sulfonamide derivatives exhibit significant inhibitory effects on various enzymes, including:

- Acetylcholinesterase (AChE) : Compounds with similar structures have shown promise in treating neurodegenerative diseases such as Alzheimer's by inhibiting AChE activity, thus increasing acetylcholine levels in the brain .

- Carbonic Anhydrase (CA) : Some benzenesulfonamide derivatives have demonstrated selective inhibition of carbonic anhydrase IX, which is implicated in tumor growth and metastasis. For instance, compounds have been reported to have IC50 values ranging from 10.93 to 25.06 nM against CA IX .

Antitumor Activity

Sulfonamides are being investigated for their anticancer properties. Compounds similar to 4-methoxy-3-methyl-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide have shown:

- Cytotoxicity : Studies demonstrate that these compounds can induce apoptosis in various cancer cell lines, including breast and colon cancer cells .

- Broad-Spectrum Antitumor Activity : They exhibit promising activity compared to conventional anticancer drugs, suggesting potential use in combination therapies .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of sulfonamide derivatives. The mechanism often involves the inhibition of bacterial growth by interfering with essential metabolic pathways. This application is particularly relevant in developing treatments for antibiotic-resistant strains .

Case Study 1: Acetylcholinesterase Inhibition

A study evaluated the inhibitory effects of several sulfonamide derivatives on AChE. Among them, compounds structurally related to this compound showed significant inhibition, suggesting their potential as therapeutic agents for Alzheimer's disease .

Case Study 2: Anticancer Activity

In a series of experiments assessing the anticancer efficacy of sulfonamides, a derivative similar to the target compound was tested against MDA-MB-231 breast cancer cells. Results indicated a substantial increase in apoptosis markers when treated with the compound, supporting its potential as an anticancer agent .

Mécanisme D'action

The compound exerts its effects primarily through its interaction with specific molecular targets, such as enzymes or receptors, often involving inhibition or activation mechanisms. The pyrimidinyl moiety plays a crucial role in its binding affinity and specificity, while the sulfonamide group contributes to its overall biological activity by mimicking natural substrates or inhibitors.

Comparaison Avec Des Composés Similaires

4-Methoxy-3-methyl-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide: is compared to structurally similar compounds such as:

4-methoxybenzenesulfonamide

3-methylbenzenesulfonamide

Pyrimidinyl-substituted benzenesulfonamides

Uniqueness:

What sets this compound apart is the specific combination of functional groups that contribute to its unique chemical reactivity and biological properties, enhancing its potential as a versatile research tool and a lead compound in drug discovery.

There you go! Anything else about this compound?

Activité Biologique

4-Methoxy-3-methyl-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide is a sulfonamide compound with potential therapeutic applications. Its unique structure, featuring a pyrimidine ring and sulfonamide group, suggests various biological activities, particularly in the realm of enzyme inhibition and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₉N₃O₄S |

| Molecular Weight | 337.4 g/mol |

| CAS Number | 1421444-68-9 |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes. The sulfonamide moiety is known for its role in inhibiting carbonic anhydrases (CAs), which are crucial in various physiological processes, including acid-base balance and fluid secretion. The interaction with these enzymes may occur through competitive inhibition, where the compound binds to the active site, preventing substrate access.

Enzyme Inhibition

Research has indicated that similar compounds exhibit significant inhibitory activity against various isoforms of carbonic anhydrases (CAs). For instance, studies have shown that certain benzenesulfonamide derivatives can inhibit hCA isoforms with subnanomolar inhibition constants, making them promising candidates for therapeutic applications in diseases like glaucoma and cancer .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Analogous compounds have demonstrated efficacy against several cancer cell lines, including A-549 (lung cancer), MCF7 (breast cancer), and HCT-116 (colon cancer). For example, related sulfonamide derivatives have shown IC50 values ranging from 0.02 to 0.08 μmol/mL against these cell lines, indicating potent antiproliferative effects .

Case Studies

- Inhibition of Carbonic Anhydrases

- Antiproliferative Activity

Propriétés

IUPAC Name |

4-methoxy-3-methyl-N-[2-(4-methyl-6-oxopyrimidin-1-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O4S/c1-11-8-13(4-5-14(11)22-3)23(20,21)17-6-7-18-10-16-12(2)9-15(18)19/h4-5,8-10,17H,6-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDBZOCZKERXAHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C=N1)CCNS(=O)(=O)C2=CC(=C(C=C2)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.